N-(3,4-Dimethylphenyl)-1-({3-methyl-5-[(1E)-2-(thiophen-2-YL)ethenyl]-1,2-oxazol-4-YL}sulfonyl)piperidine-3-carboxamide
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Overview
Description
N-(3,4-Dimethylphenyl)-1-({3-methyl-5-[(1E)-2-(thiophen-2-YL)ethenyl]-1,2-oxazol-4-YL}sulfonyl)piperidine-3-carboxamide: is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring, a sulfonyl group, and an oxazole ring, making it a unique structure with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-Dimethylphenyl)-1-({3-methyl-5-[(1E)-2-(thiophen-2-YL)ethenyl]-1,2-oxazol-4-YL}sulfonyl)piperidine-3-carboxamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonation reactions, often using reagents like sulfur trioxide or chlorosulfonic acid.
Oxazole Ring Formation: The oxazole ring is formed through cyclization reactions involving nitriles and aldehydes.
Final Coupling: The final step involves coupling the piperidine, sulfonyl, and oxazole moieties under specific reaction conditions, such as using coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:
Continuous Flow Chemistry: To enhance reaction efficiency and scalability.
Catalyst Optimization: Using specific catalysts to improve reaction rates and selectivity.
Purification Techniques: Employing methods like crystallization, distillation, and chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-Dimethylphenyl)-1-({3-methyl-5-[(1E)-2-(thiophen-2-YL)ethenyl]-1,2-oxazol-4-YL}sulfonyl)piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-(3,4-Dimethylphenyl)-1-({3-methyl-5-[(1E)-2-(thiophen-2-YL)ethenyl]-1,2-oxazol-4-YL}sulfonyl)piperidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3,4-Dimethylphenyl)-1-({3-methyl-5-[(1E)-2-(thiophen-2-YL)ethenyl]-1,2-oxazol-4-YL}sulfonyl)piperidine-3-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or proteins that the compound binds to.
Pathways Involved: The compound may modulate signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
- **N-(3,4-Dimethylphenyl)-1-({3-methyl-5-[(1E)-2-(thiophen-2-YL)ethenyl]-1,2-oxazol-4-YL}sulfonyl)piperidine-3-carboxamide
- **this compound
Properties
Molecular Formula |
C24H27N3O4S2 |
---|---|
Molecular Weight |
485.6 g/mol |
IUPAC Name |
N-(3,4-dimethylphenyl)-1-[[3-methyl-5-[(E)-2-thiophen-2-ylethenyl]-1,2-oxazol-4-yl]sulfonyl]piperidine-3-carboxamide |
InChI |
InChI=1S/C24H27N3O4S2/c1-16-8-9-20(14-17(16)2)25-24(28)19-6-4-12-27(15-19)33(29,30)23-18(3)26-31-22(23)11-10-21-7-5-13-32-21/h5,7-11,13-14,19H,4,6,12,15H2,1-3H3,(H,25,28)/b11-10+ |
InChI Key |
XPTUPNCYVYBBLD-ZHACJKMWSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)NC(=O)C2CCCN(C2)S(=O)(=O)C3=C(ON=C3C)/C=C/C4=CC=CS4)C |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2CCCN(C2)S(=O)(=O)C3=C(ON=C3C)C=CC4=CC=CS4)C |
Origin of Product |
United States |
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